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molecular formula C12H15NO6 B8276189 4,5-Diethoxy-2-nitro-phenylacetic acid

4,5-Diethoxy-2-nitro-phenylacetic acid

Cat. No. B8276189
M. Wt: 269.25 g/mol
InChI Key: WIHQPSGJUQEHAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06794395B1

Procedure details

0.5 g of 3,4-diethoxy-phenylacetic acid are placed in 10 ml of acetic acid p.a. and 0.5 ml of 659 nitric acid are added dropwise, so that the internal temperature does not rise above 15° C. The mixture is then heated to 40° C. for 0.5 hours. After this time the solution is poured onto ice water and the precipitate formed is suction filtered. The product is washed with water and dried at 100° C.
Quantity
0.5 g
Type
reactant
Reaction Step One
[Compound]
Name
659
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH2:13][C:14]([OH:16])=[O:15])[CH:7]=[CH:8][C:9]=1[O:10][CH2:11][CH3:12])[CH3:2].[N+:17]([O-])([OH:19])=[O:18]>C(O)(=O)C>[CH2:11]([O:10][C:9]1[C:4]([O:3][CH2:1][CH3:2])=[CH:5][C:6]([CH2:13][C:14]([OH:16])=[O:15])=[C:7]([N+:17]([O-:19])=[O:18])[CH:8]=1)[CH3:12]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C)OC=1C=C(C=CC1OCC)CC(=O)O
Step Two
Name
659
Quantity
0.5 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
does not rise above 15° C
ADDITION
Type
ADDITION
Details
After this time the solution is poured onto ice water
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The product is washed with water
CUSTOM
Type
CUSTOM
Details
dried at 100° C.

Outcomes

Product
Name
Type
Smiles
C(C)OC1=CC(=C(C=C1OCC)CC(=O)O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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